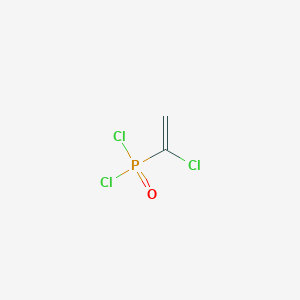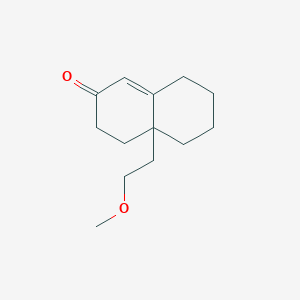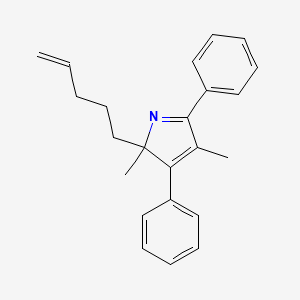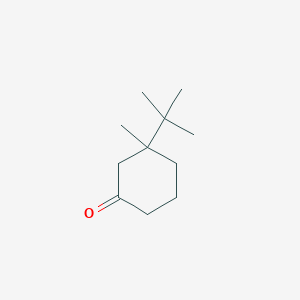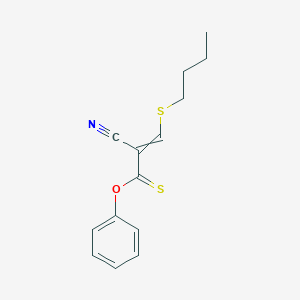![molecular formula C7H13NO3 B14349733 Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate CAS No. 94393-86-9](/img/structure/B14349733.png)
Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters of acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a hydroxypropyl group attached to an amino group, which is further connected to a prop-2-enoate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Methyl acrylate} + \text{2-amino-1-propanol} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as methanol or ethanol, and the temperature is maintained at an optimal level to ensure complete conversion of the reactants.
化学反应分析
Types of Reactions: Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl-containing ester.
Reduction: Formation of a saturated ester.
Substitution: Formation of substituted amino esters.
科学研究应用
Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties.
作用机制
The mechanism of action of Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The hydroxypropyl group enhances its solubility and facilitates its incorporation into various matrices. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The prop-2-enoate moiety allows for polymerization, making it useful in the synthesis of polymeric materials.
相似化合物的比较
Methyl acrylate: A simpler ester of acrylic acid, lacking the hydroxypropyl and amino groups.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group instead of a hydroxypropyl group.
Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a methylphenyl group instead of a hydroxypropyl group.
Uniqueness: Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate is unique due to the presence of both a hydroxypropyl group and an amino group, which confer specific chemical and physical properties
属性
CAS 编号 |
94393-86-9 |
|---|---|
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC 名称 |
methyl 3-(2-hydroxypropylamino)prop-2-enoate |
InChI |
InChI=1S/C7H13NO3/c1-6(9)5-8-4-3-7(10)11-2/h3-4,6,8-9H,5H2,1-2H3 |
InChI 键 |
BGLOVMICFSOWHO-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC=CC(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


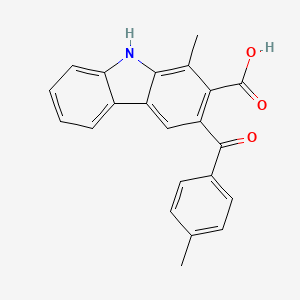
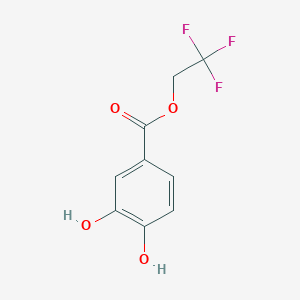
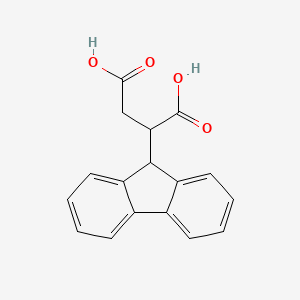

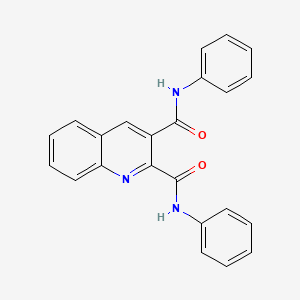

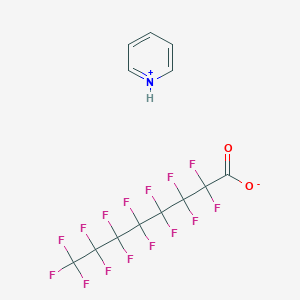
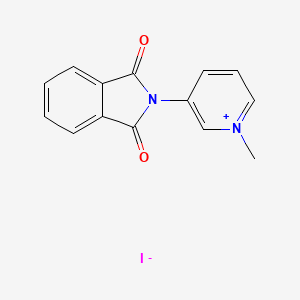
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
